molecular formula C8H12O2 B14746729 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane CAS No. 395-37-9

4,9-Dioxatricyclo[4.4.0.0~2,7~]decane

Cat. No.: B14746729
CAS No.: 395-37-9
M. Wt: 140.18 g/mol
InChI Key: RCHXDZSISPQGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,9-Dioxatricyclo[4400~2,7~]decane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tricyclo[4.1.0.0~2,7~]heptane with specific reagents to induce the formation of the tricyclic structure . The reaction conditions often include the use of solvents like toluene and catalysts such as benzoyl peroxide to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the optimization of reaction conditions and the use of efficient catalysts, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4,9-Dioxatricyclo[4.4.0.0~2,7~]decane has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of tricyclic structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane involves its interaction with molecular targets through various pathways. The compound’s tricyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane is unique due to its specific tricyclic framework and the positioning of oxygen atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for studying the effects of structural variations on reactivity and biological activity.

Properties

CAS No.

395-37-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4,9-dioxatricyclo[4.4.0.02,7]decane

InChI

InChI=1S/C8H12O2/c1-5-6-3-10-4-7(5)8(6)2-9-1/h5-8H,1-4H2

InChI Key

RCHXDZSISPQGDA-UHFFFAOYSA-N

Canonical SMILES

C1C2C3COCC2C3CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.